Protopine
Overview
Description
Protopine is an alkaloid found in various plants, including the opium poppy (Papaver somniferum), Corydalis tubers, and other members of the Papaveraceae family such as Fumaria officinalis . It is characterized by a fused quaternary structure containing a benzylisoquinoline skeleton linked to a methylenedioxyphenyl group . This compound has been recognized for its diverse pharmacological activities, including anti-inflammatory, anti-platelet aggregation, anti-cancer, analgesic, vasodilatory, anticholinesterase, anti-addictive, anticonvulsant, antipathogenic, antioxidant, hepatoprotective, neuroprotective, and cytotoxic properties .
Mechanism of Action
Target of Action
Protopine, an isoquinoline alkaloid, has been found to interact with several targets. It selectively inhibits K(ATP) channels by targeting the SUR1 subunit . Additionally, it has been discovered that the β2-adrenoceptor (β2-AR) is a target for the antiasthma activities of this compound . In the context of cancer, this compound has shown to trigger apoptosis via the intrinsic pathway in liver carcinoma cells .
Mode of Action
This compound interacts with its targets in a way that leads to various physiological changes. For instance, it inhibits the secretion of iNOS and COX-2 and suppresses the production of inflammatory factors (TNF-α, IL-1 β, and IL-6) through NF-κB (I κ-B) and MAPKs (including p38, ERK1/2, and JNK) pathways . Furthermore, this compound forms spontaneous and stable complexes with human serum albumin (HSA) and α-1-acid glycoprotein (AAG), with site 2 (IIIA) of HSA being identified as the favored location for this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers apoptosis via the intrinsic pathway and regulates the ROS/PI3K/Akt signaling pathway in liver carcinoma . It also inhibits the secretion of iNOS and COX-2 and suppresses the production of inflammatory factors through NF-κB (I κ-B) and MAPKs (including p38, ERK1/2, and JNK) pathways .
Pharmacokinetics
It’s known that this compound, as an active ingredient of many botanical preparations, can be rapidly screened and quantified by a large number of methods
Result of Action
This compound has a wide range of effects at the molecular and cellular levels. It inhibits cell viability and triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . It also induces the accumulation of intracellular ROS, which further leads to the inhibition of the PI3K/Akt signaling pathway . Moreover, this compound has been found to remarkably inhibit cell growth by augmenting the ROS levels, inducing DNA fragmentation and apoptosis, leading to cell death by a caspase-dependent pathway .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the aquatic environment, this compound has been found to inhibit the growth of the bloom-forming cyanobacterium Microcystis aeruginosa . .
Biochemical Analysis
Biochemical Properties
Protopine interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce accumulation of intracellular ROS, which further leads to the inhibition of the PI3K/Akt signalling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits viabilities and triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It triggers apoptosis via the intrinsic pathway and regulates the ROS/PI3K/Akt signalling pathway in liver carcinoma . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to inhibit viabilities and trigger apoptosis in liver carcinoma cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound represses tumor growth in xenograft mice without noticeable toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. The possible metabolic pathways of this compound in vivo have been proposed . It interacts with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protopine is metabolically derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of enzymatic transformations . The synthetic route involves:
- Conversion of (S)-Reticuline to (S)-Scoulerine via the berberine bridge enzyme.
- Transformation of (S)-Scoulerine to (S)-Cheilanthifoline using (S)-cheilanthifoline synthase (CYP719A25).
- Conversion of (S)-Cheilanthifoline to (S)-Stylopine using (S)-stylopine synthase (CYP719A20).
- Methylation of (S)-Stylopine to (S)-cis-N-Methylstylopine using tetrahydroprotoberberine N-methyltransferase.
- Hydroxylation of (S)-cis-N-Methylstylopine to this compound using N-methylstylopine hydroxylase .
Industrial Production Methods: The extraction and purification of this compound from Corydalis yanhusuo involve a reflux extraction process using 70% ethanol, followed by purification with macroporous adsorption resin . This method ensures a high yield and purity of this compound, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions: Protopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its methylenedioxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Protopine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: this compound is used in the production of botanical preparations and herbal medicines.
Comparison with Similar Compounds
- Allocryptopine
- Chelidonine
- Chelerithrine
- Sanguinarine
- Coptisine
Protopine’s unique combination of structural features and pharmacological activities makes it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFURBXHJWNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6164-47-2 (hydrochloride) | |
Record name | Protopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90156282 | |
Record name | Protopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Protopine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |
Record name | PROTOPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.399 (calc) | |
Record name | PROTOPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms from alcohol + chloroform | |
CAS No. |
130-86-9 | |
Record name | Protopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protopine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROTOPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Protopine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 °C | |
Record name | PROTOPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Protopine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Protopine exhibits its effects through various mechanisms, including:
- Calcium channel blockade: this compound inhibits calcium influx through both voltage- and receptor-operated calcium channels in rat thoracic aorta, leading to vasorelaxation [].
- Microtubule stabilization: this compound promotes tubulin polymerization, causing mitotic arrest and subsequent apoptosis in hormone-refractory prostate cancer cells [].
- Inhibition of NLRP3 and NF-κB signaling pathways: this compound reduces inflammation and oxidative stress in intestinal epithelial cells by suppressing the activation of NLRP3 and NF-κB pathways [].
- TLR4 signaling pathway modulation: this compound protects against LPS-induced acute kidney injury by inhibiting apoptosis and inflammation via the TLR4 signaling pathway [].
- Activation of chaperone-mediated autophagy (CMA): this compound derivative, bromo-protopine, reduces tau pathology by activating CMA, leading to the degradation of pathogenic tau in Alzheimer’s disease models [].
- Anticholinesterase activity: this compound competitively inhibits acetylcholinesterase, leading to antiamnesic effects in scopolamine-induced memory impairment models [].
- Inhibition of platelet aggregation: this compound inhibits platelet aggregation induced by various agonists by suppressing thromboxane A2 synthesis via the cyclooxygenase pathway and inhibiting platelet activating factor [].
- Modulation of cyclic AMP metabolism: this compound enhances adenylate cyclase activity and increases cyclic AMP content in platelets, contributing to its anti-platelet aggregation effects [].
ANone:
- UV Spectroscopy: this compound exhibits characteristic UV absorption [, , ].
- FTIR Spectroscopy: FTIR analysis reveals the presence of specific functional groups within the this compound molecule [].
- NMR Spectroscopy (¹H NMR and ¹³C NMR): ¹H NMR and ¹³C NMR provide detailed information on the hydrogen and carbon environments within this compound, confirming its structure [, , ].
- Mass Spectrometry: Mass spectrometry analysis provides the molecular weight and fragmentation pattern of this compound, further confirming its identity [, ].
- Organic Solvents: this compound is extracted and purified using various organic solvents like chloroform, methanol, and ethanol [, , ].
- Chromatographic Columns: this compound is successfully separated and analyzed using various HPLC columns, indicating compatibility with these materials [, , , ].
A: While comprehensive data on this compound's stability under various conditions is limited, some studies suggest its sensitivity to certain factors. Notably, this compound is extracted and analyzed under specific pH conditions, suggesting potential sensitivity to pH changes [, ].
A:
- Rapid absorption and distribution: this compound is rapidly absorbed and distributed to various tissues after oral administration in rats, including the brain [, ].
- Tissue-specific distribution: this compound exhibits varying levels in different organs, with higher concentrations observed in the lung, kidney, spleen, and brain shortly after administration [].
- Blood-brain barrier permeability: this compound effectively crosses the blood-brain barrier, as evidenced by its detection in brain tissue following administration [, ].
- Urinary excretion: this compound is primarily excreted through urine, with minimal excretion observed in feces and bile [].
- Dose-dependent effects: this compound exhibits dose-dependent effects on various pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation [, , ].
- Multiple mechanisms of action: this compound interacts with different molecular targets, including calcium channels, microtubules, and signaling pathways, contributing to its diverse pharmacological effects [, , ].
ANone:
- Anti-proliferative activity: this compound inhibits the growth of various cancer cell lines, including prostate cancer [], colon cancer [], and lung cancer [].
- Anti-inflammatory activity: this compound reduces the production of inflammatory mediators like nitric oxide, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages [].
- Protection against cerebral ischemia: this compound reduces infarct size, improves neurological function, and decreases neuronal apoptosis in rat models of focal cerebral ischemia [].
- Hepatoprotective activity: this compound ameliorates simvastatin-induced liver injury in rodents by normalizing liver enzyme levels and improving liver histology [].
- Anti-thrombotic activity: this compound protects rabbits from lethal doses of arachidonic acid and platelet activating factor [].
- Anti-amnesic activity: this compound improves scopolamine-induced memory impairment in mice [].
- Alleviation of LPS-induced acute kidney injury: this compound protects against LPS-induced AKI in mice by improving renal function, reducing inflammation, and inhibiting apoptosis [].
ANone: While this compound exhibits various pharmacological activities, its safety profile requires further investigation. Some studies highlight potential toxicity:
- Acute toxicity: this compound exhibits toxicity in mice with an LD50 of 313.10 mg/kg upon intraperitoneal administration [].
- Organ toxicity: Histopathological analysis of this compound-treated mice revealed damage to the brain, liver, and kidneys [].
- Anticholinergic syndrome: A case report suggests potential anticholinergic syndrome following ingestion of Lamprocapnos spectabilis, a plant containing this compound [].
ANone: Various analytical techniques are employed for the identification, quantification, and monitoring of this compound:
- High-performance liquid chromatography (HPLC): HPLC, coupled with different detectors, is widely used for separation and quantification of this compound in plant extracts, formulations, and biological samples [, , , , , , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for identifying and quantifying this compound in complex matrices [, , , ].
- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of this compound [].
- Gas chromatography-mass spectrometry (GC-MS): GC-MS offers a complementary approach to LC-MS for the identification and quantification of this compound [].
- Spectroscopic techniques: UV, FTIR, and NMR spectroscopy are essential for structural characterization and confirmation of this compound identity [, , ].
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